(4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid
Description
(4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid (CAS: 957061-10-8) is a boronic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amino cyclopropyl group attached to a phenyl ring. Its molecular formula is C₁₇H₁₈BNO₄, with a molecular weight of 311.15 g/mol . The compound’s structure combines a boronic acid moiety, a cyclopropane ring, and a Cbz group, making it a versatile intermediate in organic synthesis and drug discovery. Its stability and reactivity are influenced by the cyclopropyl group, which resists protodeboronation under basic conditions .
Properties
IUPAC Name |
[4-[1-(phenylmethoxycarbonylamino)cyclopropyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BNO4/c20-16(23-12-13-4-2-1-3-5-13)19-17(10-11-17)14-6-8-15(9-7-14)18(21)22/h1-9,21-22H,10-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKGXPVSQVTDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)NC(=O)OCC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675254 | |
| Record name | [4-(1-{[(Benzyloxy)carbonyl]amino}cyclopropyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-09-1 | |
| Record name | [4-(1-{[(Benzyloxy)carbonyl]amino}cyclopropyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid, with the CAS number 1217501-09-1, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Boronic acids are known for their ability to form reversible covalent bonds with diols and are utilized in various biochemical applications, including drug development.
- Molecular Formula : C₁₇H₁₈BNO₄
- Molecular Weight : 311.14 g/mol
- Storage Conditions : Inert atmosphere at 2-8°C
- Purity : Typically above 98% for research-grade compounds
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that boronic acids can act as inhibitors of serine proteases and other enzymes, influencing pathways such as apoptosis and cell proliferation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of boronic acid derivatives. For example, compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines.
- Cell Viability Assays : In vitro studies demonstrated that the compound exhibits cytotoxicity at concentrations below 5 µM, indicating a strong potential for therapeutic application in cancer treatment.
- Mechanisms of Action : The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth and survival, particularly through modulation of PPAR (Peroxisome Proliferator-Activated Receptor) activity .
Antimicrobial Activity
Boronic acids have also been investigated for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth.
- Inhibition Studies : Research has indicated that derivatives of this compound can inhibit the growth of pathogenic bacteria, including strains resistant to conventional antibiotics .
- Synergistic Effects : Studies suggest that when combined with other antimicrobial agents, this compound may enhance the efficacy of existing treatments against multi-drug resistant bacteria .
Study 1: Anticancer Efficacy
A series of analogs including this compound were evaluated for their anticancer properties in a preclinical model. The results indicated:
| Compound | EC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| A91 | <5 | FaDu | PPARα Agonism |
| A92 | <3 | MCF7 | Apoptosis Induction |
This study demonstrated the compound's ability to induce apoptosis and inhibit cell proliferation effectively.
Study 2: Antimicrobial Activity
In a recent investigation into the antimicrobial effects of boronic acids, this compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| E. coli | 16 |
| S. aureus | 8 |
| P. aeruginosa | 32 |
These findings highlight the compound's potential as an antimicrobial agent against resistant strains .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , with a molecular weight of approximately 311.14 g/mol. It contains multiple functional groups that contribute to its reactivity and potential applications, including a boronic acid moiety known for its ability to form reversible covalent bonds with diols and sugars, making it particularly useful in biological contexts.
Biomedical Research Applications
1. Cancer Therapy
One of the most promising applications of phenylboronic acids, including this compound, is in cancer therapy. Boronic acids can target cancer cells through their interaction with overexpressed sialic acid residues on the surface of these cells. For instance, studies have shown that phenylboronic acid-decorated nanoparticles can enhance the targeting ability of drug delivery systems to cancer cells, thereby improving therapeutic outcomes and prolonging survival in tumor-bearing models .
2. Drug Delivery Systems
The compound has been used to modify chitosan nanoparticles, leading to the development of phenylboronic acid-decorated chitosan nanoparticles (PBA-CS NPs). These nanoparticles exhibit enhanced mucoadhesive properties and prolonged retention times in tumor sites due to their zwitterionic surface characteristics. This modification allows for more effective drug loading and release profiles for chemotherapeutic agents like doxorubicin .
3. Glucose-Sensitive Drug Delivery
Due to their ability to reversibly bind glucose, boronic acids are being explored for use in glucose-sensitive drug delivery systems. This application is particularly relevant for diabetic patients, where controlled release of insulin or other antidiabetic drugs can be achieved based on blood glucose levels .
Material Science Applications
1. Polymer Chemistry
In polymer chemistry, boronic acids serve as key building blocks for the synthesis of smart polymers that can respond to environmental changes such as pH or the presence of specific biomolecules. The incorporation of (4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid into polymer matrices can create materials with enhanced functionality for biomedical applications .
2. Sensors
The unique properties of boronic acids allow for their use in sensor technology, particularly in the development of biosensors that detect sugars or other biomolecules. The ability to form stable complexes with diols makes this compound a candidate for creating sensitive and selective biosensors .
Case Study 1: Targeted Drug Delivery Using PBA-CS NPs
In a study published in Pharmaceutical Research, researchers developed PBA-CS NPs utilizing this compound as a modification agent. The study demonstrated that these nanoparticles significantly improved the targeting efficiency towards cancer cells when loaded with doxorubicin compared to non-modified chitosan nanoparticles .
Case Study 2: Glucose-Responsive Polymers
Another study highlighted the synthesis of glucose-responsive polymers incorporating phenylboronic acid derivatives. The results indicated that these polymers could effectively modulate drug release rates based on glucose concentration, showcasing potential applications in diabetes management .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
(4-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)phenyl)boronic Acid
- CAS : 1217500-58-7
- Molecular Formula: C₁₄H₂₀BNO₄
- Molecular Weight : 277.12 g/mol
- Key Difference : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) group.
- Impact :
(4-(Benzyloxy)phenyl)boronic Acid
- CAS : 146631-00-7
- Molecular Formula : C₁₃H₁₃BO₃
- Molecular Weight : 228.05 g/mol
- Key Difference: Lacks the cyclopropyl and amino groups.
- Impact :
Stability and Reactivity
- Protodeboronation Resistance :
Physicochemical Properties
*Estimated based on structural features. The Cbz and Boc groups increase TPSA, enhancing solubility in polar solvents.
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of (4-(1-(((benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid to minimize boroxine formation?
- Methodological Answer: Use a multi-step approach involving (benzyloxy)carbonyl (Cbz) protection of the cyclopropylamine group prior to boronation. Purification via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) avoids silica gel interactions that risk irreversible binding . Maintain inert conditions (N₂/Ar) to prevent oxidation of the boronic acid moiety.
Q. What are the recommended analytical techniques for characterizing this compound?
- Methodological Answer: Employ ¹H/¹³C NMR to confirm boronic acid integrity and cyclopropane geometry. Use HPLC with a reversed-phase C18 column and UV detection (λ = 254 nm) to assess purity. For boroxine detection, monitor IR spectra for B-O-B stretching (~1,350 cm⁻¹) .
Q. How does the benzyloxycarbonyl (Cbz) group influence reactivity in Suzuki-Miyaura couplings?
- Methodological Answer: The Cbz group stabilizes the adjacent cyclopropylamine via steric shielding, reducing undesired side reactions. However, it may slow transmetalation in Suzuki couplings; optimize with Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .
Advanced Research Questions
Q. What mechanisms govern the pH-dependent stability of this boronic acid in aqueous media?
- Methodological Answer: Protodeboronation follows five pH-dependent pathways (k₁–k₅). At pH 7–10, zwitterionic intermediates form, but cyclopropyl groups confer exceptional stability (t₀.₅ > 1 week at pH 12, 70°C). Use phosphate buffers (pH 7.4) for physiological studies and avoid Lewis acids (e.g., Cu²⁺) that accelerate degradation .
Q. How can DFT calculations predict reaction outcomes for this compound in cross-coupling reactions?
- Methodological Answer: Model the boronate transition state using B3LYP/6-31G(d) to evaluate electronic effects of the Cbz-cyclopropyl substituent. Compare activation energies for transmetalation vs. protodeboronation pathways. Experimental validation via kinetic isotope effects (KIEs) is recommended .
Q. What strategies mitigate autocatalysis and disproportionation during storage?
- Methodological Answer: Store at pH > pKa + 2 (e.g., pH 10–12) to suppress boronic acid/boronate equilibria. Lyophilization with trehalose (1:1 w/w) prevents disproportionation to borinic acid/borane. Monitor via ¹¹B NMR for B(OH)₃ (~18 ppm) byproducts .
Q. How does the cyclopropane ring affect bioactivity in HDAC inhibitor derivatives?
- Methodological Answer: The cyclopropane enhances conformational rigidity, improving binding to HDAC active sites. In vitro testing (IC₅₀ assays) with HeLa cell lysates showed 91% yield for the HDAC inhibitor precursor using this boronic acid. Optimize coupling with PdCl₂(dppf) at 60°C .
Q. What are the challenges in quantifying boronic acid degradation products in biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
